molecular formula C9H11N3O2 B3242182 N1-Cyclopropyl-4-nitrobenzene-1,2-diamine CAS No. 150380-11-3

N1-Cyclopropyl-4-nitrobenzene-1,2-diamine

Cat. No.: B3242182
CAS No.: 150380-11-3
M. Wt: 193.2 g/mol
InChI Key: PHCMNECVJVGQIF-UHFFFAOYSA-N
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Description

Significance of Aryl Diamines as Fundamental Building Blocks in Chemical Synthesis

Aryl diamines, particularly 1,2-diamines (or o-phenylenediamines), are ubiquitous and indispensable building blocks in organic chemistry. acs.orgwikipedia.org Their utility stems from the presence of two nucleophilic amino groups on an aromatic ring, which allows for the construction of a wide array of complex molecules and materials. They are crucial monomers in the synthesis of high-performance polymers such as polyamides and polyimides. wikipedia.org

The 1,2-diamine motif is a privileged structure for synthesizing a vast range of N-heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. acs.org For example, the condensation of o-phenylenediamines with carboxylic acids or their derivatives is a classical and efficient method for preparing benzimidazoles, a scaffold found in numerous medically significant compounds. wikipedia.org Furthermore, chiral vicinal diamines are foundational components in the design of ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. mdpi.com The development of novel synthetic routes to access functionalized 1,2-diamines remains an active area of research, often focusing on catalyst-free methods or transition-metal-catalyzed C-N bond formations to improve efficiency and substrate scope. acs.orgacs.org

Strategic Importance of Nitroaromatic and Cyclopropyl (B3062369) Moieties in Contemporary Molecular Design

The strategic incorporation of nitroaromatic and cyclopropyl groups is a cornerstone of modern molecular design, particularly in medicinal chemistry and materials science. scientificupdate.comacs.orgmdpi.com

Nitroaromatic Moiety: The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. scielo.br This property makes the attached aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction for introducing further complexity. scielo.br Nitroaromatic compounds are vital intermediates, as the nitro group can be readily reduced to an amino group, providing a gateway to anilines, diamines, and other functional derivatives. orgsyn.org In medicinal chemistry, the nitro group is a unique functional handle; it is present in numerous antibacterial, antiprotozoal, and anticancer agents. mdpi.comscielo.brnih.gov Its biological activity often relies on in-vivo bioreduction to generate reactive nitrogen species that can target specific pathogens or cellular processes. nih.govsvedbergopen.com

Cyclopropyl Moiety: The cyclopropyl group is far more than a simple three-carbon alkyl substituent. iris-biotech.de Its strained, rigid ring structure introduces significant conformational constraint, which can be used to lock a molecule into a bioactive conformation for more favorable binding to a biological target. acs.orgiris-biotech.de The unique electronic nature of the cyclopropyl ring, with its enhanced s-character in C-H bonds and π-character in C-C bonds, influences properties like lipophilicity, metabolic stability, and acidity (pKa). iris-biotech.dehyphadiscovery.comnih.gov Replacing metabolically vulnerable groups (like ethyl or isopropyl) with a cyclopropyl ring is a common strategy in drug discovery to improve a compound's pharmacokinetic profile by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.comnih.gov

Overview of Research Trajectories for N1-Cyclopropyl-4-nitrobenzene-1,2-diamine and its Structural Analogues

The specific compound this compound is a logical target for synthesis and exploration, given the valuable properties of its constituent parts. Research trajectories for this molecule and its analogues are informed by established chemistry and the potential for novel applications.

This compound is a derivative of 4-nitro-o-phenylenediamine (B140028), a well-known chemical intermediate. chemicalbook.comsigmaaldrich.com The synthesis of such compounds often involves the selective partial reduction of a dinitroaniline precursor. orgsyn.org For instance, 2,4-dinitroaniline (B165453) can be reduced using agents like ammonium (B1175870) sulfide (B99878) or sodium hydrosulfide, which preferentially reduce the nitro group at the 2-position due to steric and electronic factors, yielding 4-nitro-o-phenylenediamine. wikipedia.orgorgsyn.org

An alternative and highly relevant synthetic approach involves the nucleophilic aromatic substitution of an activated halo-nitrobenzene. The synthesis of N-substituted o-phenylenediamines has been achieved by reacting o-fluoronitrobenzene derivatives with a primary amine, followed by the reduction of the nitro group using reagents like tin(II) chloride. mdpi.com This latter method would be a rational pathway to prepare the target compound, by reacting 1-cyclopropylamine with a suitable di-nitro or halo-nitrobenzene precursor, followed by a selective reduction step.

A comprehensive investigation of this compound is justified by its potential as a highly functionalized and versatile chemical building block. The molecule uniquely combines:

A vicinal diamine core: Ready for cyclization reactions to form heterocycles like benzimidazoles or quinoxalines.

A reducible nitro group: Which can be converted to a third amino group, yielding a triaminobenzene derivative. These triamines are valuable precursors for other complex heterocyclic systems and materials.

A cyclopropyl substituent: Which imparts specific steric and electronic properties not achievable with simple alkyl groups. iris-biotech.de This can influence the reactivity of the adjacent amino group and the properties of any subsequent derivatives, such as solubility, crystal packing, and biological activity. acs.orghyphadiscovery.com

The convergence of these three functional groups in a single, relatively small molecule makes it an attractive starting material for generating libraries of diverse compounds for screening in drug discovery and materials science.

A full understanding of this compound would require a combination of analytical and synthetic methodologies.

Chemical Characterization: The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the molecular structure, verifying the presence and connectivity of the cyclopropyl, aromatic, and amine protons and carbons.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition. bldpharm.com

Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches for the amines and characteristic strong absorptions for the nitro group.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be used to assess purity and monitor reaction progress.

Reactivity Profiling: The synthetic utility would be explored by subjecting the molecule to a range of reactions. Key studies would include:

Condensation/Cyclization Reactions: Reacting the diamine with aldehydes, ketones, or carboxylic acids to synthesize a library of novel N-cyclopropyl-substituted nitrobenzimidazoles.

Nitro Group Reduction: Investigating selective and complete reduction of the nitro group to access N1-cyclopropylbenzene-1,2,4-triamine and studying its subsequent reactivity.

Metal-Catalyzed Cross-Coupling: Utilizing the aromatic N-H bonds in reactions like the Buchwald-Hartwig amination to build more complex amine structures. organic-chemistry.org

These investigations would provide a comprehensive profile of the compound's chemical behavior and unlock its potential for creating new molecules with tailored properties.

Data Tables

Table 1: Physicochemical Properties of this compound and a Structural Analogue

PropertyThis compound4-Nitro-o-phenylenediamine (Analogue)
CAS Number 150380-11-3 chemicalbook.com99-56-9 sigmaaldrich.com
Molecular Formula C₉H₁₁N₃O₂C₆H₇N₃O₂ sigmaaldrich.com
Molecular Weight 193.21 g/mol 153.14 g/mol sigmaaldrich.com
Appearance Not specified in literatureYellow to dark red powder/crystals tcichemicals.com
Melting Point Not specified in literature199-201 °C sigmaaldrich.com

Table 2: Potential Research Reactions for this compound

Reaction TypeReagents/ConditionsExpected Product ClassPurpose
Benzimidazole (B57391) Formation Formic Acid (HCOOH)N-cyclopropyl-nitrobenzimidazolesAccessing novel heterocyclic scaffolds.
Nitro Group Reduction SnCl₂/HCl or H₂/Pd-CN¹-Cyclopropylbenzene-1,2,4-triamineCreating versatile triamine building blocks.
Buchwald-Hartwig Amination Aryl Halide, Pd-catalyst, BaseDi- and tri-arylated diamine derivativesSynthesizing complex amines for ligand or materials development. organic-chemistry.org
Acylation Acetyl ChlorideMono- or di-acylated diamine derivativesModifying electronic properties and reactivity of the amine groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N-cyclopropyl-4-nitrobenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-8-5-7(12(13)14)3-4-9(8)11-6-1-2-6/h3-6,11H,1-2,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCMNECVJVGQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N1 Cyclopropyl 4 Nitrobenzene 1,2 Diamine

Retrosynthetic Disconnection Analysis of the N1-Cyclopropyl-4-nitrobenzene-1,2-diamine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are apparent, revolving around the key C-N bonds.

Strategy A: N-Alkylation as the Final Key Step

The most straightforward disconnection involves breaking the bond between the N1 amine and the cyclopropyl (B3062369) group. This approach identifies 4-nitro-o-phenylenediamine (B140028) (also known as 4-nitrobenzene-1,2-diamine) as the primary precursor. This intermediate already contains the required ortho-diamine and nitro-group arrangement. The synthesis is then completed by a selective N-alkylation reaction to introduce the cyclopropyl moiety. The challenge in this route lies in achieving mono-alkylation at the desired nitrogen atom (N1) without side reactions at the N2 position.

Strategy B: Aromatic Core Formation as a Key Step

An alternative strategy involves constructing the ortho-phenylenediamine core itself. This can be envisioned in two ways:

Selective Reduction: This pathway starts with a dinitro precursor, such as 2,4-dinitroaniline (B165453) . A chemoselective reduction of the nitro group at the 2-position would yield 4-nitro-o-phenylenediamine , which then proceeds as in Strategy A. An alternative would be to start with an N-cyclopropylated dinitroaniline and perform a similar selective reduction.

Amination of a Precursor: A more modern approach involves the direct amination of a nitroaromatic compound. bohrium.commanchester.ac.uk For instance, one could theoretically start with a compound like N-cyclopropyl-3-nitroaniline and introduce an amino group at the adjacent position, or directly couple cyclopropylamine (B47189) with a suitable nitroarene under specific catalytic conditions that promote ortho-amination and reduction. bohrium.commanchester.ac.uk

These analyses suggest that the synthesis is highly dependent on the availability and reactivity of key intermediates like 4-nitro-o-phenylenediamine and the development of highly selective reactions for both nitro-group reduction and N-alkylation.

Established Synthetic Routes to Substituted ortho-Phenylenediamines

The synthesis of the ortho-phenylenediamine (OPD) core is a foundational element in forming the target molecule. Historically, these syntheses have faced challenges in achieving correct regioselectivity and avoiding multi-step procedures. bohrium.com

Amination Reactions of Nitroaromatic Precursors

Traditional routes to OPDs often begin with ortho-halogenated nitrobenzenes, which undergo nucleophilic aromatic substitution with an amine, followed by reduction of the nitro group. bohrium.commanchester.ac.uk However, recent advancements have provided more direct methods. A conceptually novel approach allows for the direct conversion of nitrobenzenes and amines into complex ortho-phenylenediamines. bohrium.com This strategy, which can be performed under simple blue light irradiation at room temperature, effectively allows an amine to be coupled at the ortho position of a nitroarene in a one-pot process that also reduces the nitro group. bohrium.commanchester.ac.uk This method provides an alternative retrosynthetic logic and can accommodate a wide range of substituted nitroarenes and complex amines. bohrium.com

Chemoselective Reduction Strategies for Aromatic Nitro Groups

The most common and practical route to the key intermediate, 4-nitro-o-phenylenediamine, is the partial reduction of 2,4-dinitroaniline. orgsyn.orgchemicalbook.com The success of this step relies on the use of reagents that can selectively reduce one nitro group while leaving the other intact. This is a significant challenge, as many reducing systems will reduce both groups. researchgate.net

A variety of methods have been developed for the chemoselective reduction of aromatic nitro compounds. acs.org Hydrazine hydrate (B1144303) in the presence of a catalyst like palladium on charcoal is a frequently cited method for this transformation. chemicalbook.com Other systems, such as sodium or ammonium (B1175870) hydrosulfide, have also been historically used. orgsyn.org Modern methods offer milder conditions and greater functional group tolerance. The use of copper nanoparticles with ammonium formate, for example, provides a highly chemoselective system for reducing aromatic nitro groups without affecting other sensitive functionalities like halogens or esters. acs.org

Reagent/Catalyst SystemSolventConditionsNotes
Hydrazine hydrate / Pd/CEthanolRoom TemperatureA common and effective method for reducing 2,4-dinitroaniline to 4-nitro-o-phenylenediamine. chemicalbook.com
Sodium HydrosulfideAlcohol45-55 °CA classic method involving hydrogen sulfide (B99878) gas for partial reduction. orgsyn.org
SnCl₂·2H₂OEthanolRefluxA widely used method for nitro group reduction in the synthesis of diamine building blocks. mdpi.com
Copper Nanoparticles / NH₄HCO₂Ethylene Glycol120 °CA highly chemoselective procedure that tolerates a wide variety of other reducible functional groups. acs.org
Tetrahydroxydiboron / 4,4'-bipyridineWaterRoom TemperatureA metal-free and very rapid method for chemoselective reduction of aromatic nitro compounds. organic-chemistry.org

Introduction of the Cyclopropyl Group via Selective N-Alkylation or Related Strategies

Once 4-nitro-o-phenylenediamine is obtained, the final key step is the introduction of the cyclopropyl group. This is typically achieved via an N-alkylation reaction. Amine alkylation is a fundamental organic reaction where an alkyl halide reacts with an amine in a nucleophilic substitution. wikipedia.org However, direct alkylation with a cyclopropyl halide can be challenging, and controlling the reaction to achieve selective mono-alkylation of the diamine is crucial.

More recent and sophisticated methods offer alternatives to simple alkyl halides. An innovative approach uses cyclopropylcarbinols as alkylating agents in the presence of a Brønsted acid catalyst. researchgate.net This reaction can be regioselective, offering a pathway to N-alkylated cyclopropyl derivatives. researchgate.net The stability of the cyclopropyl ring is a consideration during this step, as acidic conditions or certain oxidative processes can lead to ring-opening. nih.govresearchgate.net For example, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the specific cleavage of the cyclopropyl group from the nitrogen atom. nih.gov

Optimization of Reaction Parameters and Yield Enhancement in Laboratory Synthesis

Optimizing the synthesis of this compound involves fine-tuning the reaction conditions for each step to maximize yield and purity while minimizing side products. This is heavily reliant on the choice of catalytic systems, solvents, and temperature.

Catalytic Systems for Improved Efficiency and Selectivity

Catalysis is central to the efficient synthesis of this molecule, playing a critical role in both the nitro-group reduction and the N-alkylation steps.

For the chemoselective nitro reduction , catalysts like palladium on charcoal (Pd/C) are standard, but alternatives such as Ni/SiO2 have been shown to be highly efficient and reusable for preparing various aromatic amines with selectivities approaching 100%. researchgate.net The use of copper nanoparticles represents another catalytic approach that offers high chemoselectivity under specific solvent and temperature conditions. acs.org

For the N-alkylation step , palladium catalysis has also emerged as a powerful tool. Systems using PdCl₂ with specific phosphine (B1218219) ligands like dppe or Xantphos can efficiently catalyze the N-alkylation of amines using alcohols as the alkylating agent, which is an environmentally friendlier "hydrogen borrowing" methodology. acs.orgchemrxiv.org This approach avoids the use of alkyl halides and often proceeds under neat conditions. acs.org Similarly, direct N-alkylation using carboxylic acids and a silane (B1218182) reducing agent has been developed, broadening the scope of possible alkylating partners under mild conditions. acs.orgnih.gov The choice of catalyst and ligand is paramount for achieving high yields and preventing over-alkylation. acs.org

Reaction TypeCatalyst SystemAlkylating AgentConditionsKey Advantages
N-AlkylationPdCl₂ / dppe or Xantphos(t-Bu)Primary or Secondary Alcohols90–150 °C, neatAvoids alkyl halides; "Borrowing Hydrogen" methodology. acs.orgchemrxiv.org
N-AlkylationBrookhart's acidCyclopropylcarbinols110 °CTemperature-switchable regioselectivity; direct use of alcohols. researchgate.net
Reductive AminationNot specifiedCarboxylic Acids / SilaneMild conditionsUses readily available carboxylic acids as the alkyl source. acs.orgnih.gov

Modern Synthetic Techniques for Enhanced Scalability and Purity

Transitioning the synthesis of this compound from laboratory scale to industrial production necessitates the adoption of modern techniques that prioritize efficiency, safety, and product quality.

Scalability: For large-scale synthesis, reaction conditions must be carefully optimized. This often involves moving away from stoichiometric reagents that are hazardous or produce difficult-to-remove byproducts. acsgcipr.org Catalytic methods, such as the palladium-catalyzed amination mentioned earlier, are highly desirable for scalability due to lower catalyst loading and milder reaction conditions. researchgate.net

Purification: The purity of the final product is paramount, particularly for applications in materials science or as a pharmaceutical intermediate. Common impurities in the synthesis of N-alkylated nitroanilines can include unreacted starting materials, di-alkylated byproducts, and residual catalysts. Nitrosamines can also be a concern in reactions involving nitro-aromatic compounds and may require specific purification steps for their removal, such as treatment with phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃) followed by a basic wash. google.com

Standard purification techniques include:

Recrystallization: An effective method for obtaining highly pure crystalline solids. The choice of solvent is critical to ensure high recovery of the desired product while leaving impurities in the mother liquor. azom.com

Column Chromatography: A versatile technique for separating complex mixtures, though it can be less economical for very large scales.

Adsorption: Methods using adsorbents like beta zeolite have been explored for the removal of nitroaniline contaminants from solutions, offering a potential strategy for purification. researchgate.net

Emergent Synthetic Approaches for Nitro-Aryl Diamines

The field of organic synthesis is continually evolving, with new methodologies offering greener, more efficient, and more versatile routes to complex molecules like this compound.

Photochemical and Electrochemical Methodologies for C-N Bond Formation

Photochemical Synthesis: Photoredox catalysis has emerged as a powerful tool for forming carbon-nitrogen bonds under mild conditions. Dual photoredox-nickel catalysis, for example, has been successfully employed for the alkylation of nitroalkanes. nih.gov While not a direct synthesis of the target compound, the reduction of the resulting tertiary nitroalkane provides access to sterically hindered α-tertiary amines, showcasing the potential of light-mediated reactions to construct complex amine functionalities. nih.gov This approach could potentially be adapted for the direct N-arylation of amines.

Electrochemical Synthesis: Electrochemistry offers a green and highly tunable approach to synthesis by using electrons as a traceless reagent. purdue.edu The electrochemical reduction of substituted nitrobenzenes to anilines has been demonstrated with high selectivity, avoiding the harsh reagents and conditions of traditional catalytic hydrogenation. nih.gov This technique can be performed either directly at the cathode or through a redox mediator. The precise control over the reduction potential allows for selective transformations, which is crucial when multiple reducible functional groups are present. This method holds promise for the selective reduction step in a multi-step synthesis of nitro-aryl diamines.

Continuous Flow and Microwave-Assisted Synthetic Applications

Continuous Flow Synthesis: Continuous flow chemistry is a key enabling technology for modern, scalable synthesis. rsc.org By pumping reagents through a heated and pressurized reactor, reactions can be performed with enhanced safety, better heat transfer, and improved reproducibility compared to batch processes. This is particularly advantageous for highly exothermic reactions or those involving unstable intermediates. Flow systems are increasingly being used for the synthesis of arylamines and can be integrated with other technologies like electrochemistry, offering a powerful platform for reaction discovery and optimization. researcher.life

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly and uniformly heat reaction mixtures, often leading to dramatic reductions in reaction times and significant increases in yield. rsc.orgnih.gov For the synthesis of N-substituted anilines and related heterocycles, microwave irradiation has been shown to be highly effective. nih.govmdpi.com In the context of synthesizing this compound, microwave heating could be applied to the SNAr or palladium-catalyzed amination step to accelerate the reaction and improve efficiency, especially for less reactive substrates.

Table 2: Comparison of Modern Synthetic Techniques for Nitro-Aryl Amine Synthesis

TechniqueKey AdvantagesPotential ApplicationReference
PhotochemistryMild conditions, novel reactivityC-N bond formation via photoredox catalysis nih.gov
ElectrochemistryGreen (uses electrons), high selectivity, avoids harsh reagentsSelective reduction of nitro groups nih.gov
Continuous FlowScalability, safety, precise control, reproducibilitySafe and scalable production rsc.org
Microwave-AssistedRapid reaction times, improved yields, uniform heatingAcceleration of SNAr or Pd-catalyzed amination nih.govnih.gov

Chemical Reactivity and Transformation Studies of N1 Cyclopropyl 4 Nitrobenzene 1,2 Diamine

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can participate directly in various transformations, particularly reduction and cyclization reactions.

The ortho-diamine arrangement in N1-cyclopropyl-4-nitrobenzene-1,2-diamine makes it a suitable precursor for the synthesis of benzotriazoles, a class of trinitrogen-substituted aromatic heterocycles. The synthesis is typically achieved through diazotization of the diamine followed by an intramolecular cyclization. tsijournals.com This process involves treating the diamine with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like acetic acid). youtube.comslideshare.netscribd.com

A typical reaction scheme is as follows:

Step 1: Generation of nitrous acid from sodium nitrite and a protic acid.

Step 2: Diazotization of one of the amino groups of this compound.

Step 3: Intramolecular cyclization to form the corresponding 6-nitro-1-cyclopropyl-1H-benzotriazole.

The presence of both a nitro group and two amino groups in an ortho arrangement facilitates various intra- and intermolecular cyclization reactions. These reactions can proceed through either oxidative or reductive pathways to yield a variety of heterocyclic structures.

Under reductive conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, which can then participate in cyclization with the adjacent amino functions. A significant example is the intramolecular reductive cyclization of ortho-nitroarenes to form fused heterocyclic systems like quinazolinones. researchgate.net Visible-light-induced methods have been developed that may proceed through the formation of active biradical intermediates via a single electron transfer (SET) process, leading to cyclization. researchgate.net

Oxidative cyclizations are also possible. For instance, o-phenylenediamines are well-known precursors for the synthesis of quinoxalines and phenazines through condensation reactions with dicarbonyl compounds, which is an oxidative process. The N-cyclopropyl substituent can influence the steric and electronic nature of these transformations.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The substitution pattern on the aromatic ring of this compound is complex, with two electron-donating groups (the amines) and one powerful electron-withdrawing group (the nitro group) competing to direct incoming reagents.

The outcome of aromatic substitution reactions is governed by the directing effects of the existing substituents.

Amino (-NH2) and N-Cyclopropylamino (-NH-cPr) Groups: These are activating groups because the nitrogen lone pair can donate electron density to the ring through resonance. youtube.com This donation stabilizes the positively charged intermediate (the arenium ion) formed during electrophilic aromatic substitution. youtube.com As such, they are ortho- and para-directors. libretexts.org

Nitro (-NO2) Group: This is a strongly deactivating group due to its powerful electron-withdrawing nature, both by induction and resonance. youtube.comlibretexts.org It destabilizes the arenium ion intermediate, slowing down the rate of electrophilic substitution significantly compared to benzene. msu.edu The nitro group is a meta-director for electrophilic substitution because the meta position is less deactivated than the ortho and para positions. youtube.comlibretexts.org

For nucleophilic aromatic substitution (SNAr), the opposite is true. The reaction is facilitated by strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. youtube.com The nitro group strongly activates the ring for SNAr, particularly at the positions ortho and para to it. However, SNAr typically requires a good leaving group, such as a halide, on the ring. nih.gov If a halogen were present, for instance at the C5 position, the nitro group would strongly facilitate its displacement by a nucleophile.

Table 1: Directing Effects of Substituents on Aromatic Substitution
Substituent GroupEffect on Ring Reactivity (Electrophilic)Directing Effect (Electrophilic)Effect on Ring Reactivity (Nucleophilic)
-NH₂ (Amino)Strongly ActivatingOrtho, ParaDeactivating
-NH-cPr (N-Cyclopropylamino)Strongly ActivatingOrtho, ParaDeactivating
-NO₂ (Nitro)Strongly DeactivatingMetaStrongly Activating

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.orgwikipedia.org Reactions like the Suzuki, Stille, and Heck couplings are fundamental in modern organic synthesis. libretexts.org To utilize this compound in such reactions, it would typically first need to be converted into a suitable derivative, most commonly an aryl halide or triflate.

This could be achieved via an electrophilic halogenation reaction (e.g., bromination or iodination). Based on the directing effects discussed previously, the halogen would likely be introduced at the C3 or C6 position, ortho to the activating amino groups. Once this halogenated derivative is formed, it can serve as the electrophilic partner in a cross-coupling reaction.

Suzuki Coupling: The halogenated diamine could be coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org

Stille Coupling: This reaction would involve coupling the aryl halide derivative with an organostannane reagent using a palladium catalyst. libretexts.org

Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the aryl halide could be coupled with a terminal alkyne, a reaction co-catalyzed by palladium and copper. libretexts.org

These reactions offer a versatile strategy to introduce a wide variety of carbon-based substituents (alkyl, alkenyl, aryl, alkynyl) onto the aromatic ring of the core molecule, enabling the synthesis of a diverse library of complex derivatives. rsc.org

Radical Chemistry of Nitro-Substituted Aromatic Diamines

The N-cyclopropylamino moiety introduces unique possibilities for radical chemistry. The cyclopropyl (B3062369) group is known to undergo ring-opening reactions under certain conditions. Upon single-electron oxidation, which can be initiated photochemically or with chemical oxidants, the nitrogen atom of the cyclopropylamine (B47189) can lose an electron to form a highly unstable aminium radical cation.

This radical cation can rapidly undergo homolytic cleavage of a C-C bond within the strained cyclopropyl ring. This ring-opening process generates a more stable iminium distonic radical cation, where the positive charge resides on the nitrogen and the radical is located on a carbon atom at the end of what was the cyclopropyl ring. This highly reactive carbon-centered radical can then participate in subsequent reactions, such as intermolecular addition to unsaturated systems like olefins, to form new carbon-carbon bonds. The presence of the nitro group and the second amine on the aromatic ring would influence the stability and subsequent reaction pathways of these radical intermediates.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

A ¹H NMR spectrum for N1-Cyclopropyl-4-nitrobenzene-1,2-diamine would be expected to show distinct signals for the protons on the cyclopropyl (B3062369) group and the aromatic ring. The integration of these signals would correspond to the number of protons in each environment. The coupling patterns (splitting of signals) would reveal the connectivity between adjacent protons. However, no published ¹H NMR data for this specific compound could be located.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be anticipated for the carbons of the cyclopropyl ring, the substituted benzene (B151609) ring, and the carbons bearing the amino and nitro groups. Specific chemical shift values would help confirm the structure, but this data is not currently available in the public domain.

2D NMR techniques are powerful tools for unambiguously assigning the structure of a molecule.

COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, helping to trace out the proton-proton networks within the cyclopropyl and aromatic moieties.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the different functional groups to the benzene ring.

Without experimental data, a detailed analysis using these techniques is not possible.

Quantitative NMR (qNMR) could be employed to determine the purity of a sample of this compound without the need for a specific reference standard of the analyte itself, by using an internal standard of known concentration. It could also be used to monitor the progress of the reaction that synthesizes this compound. However, no studies applying qNMR to this compound have been found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound, which is C9H11N3O2 (exact mass: 193.0851). This would serve as a definitive confirmation of the compound's identity. Unfortunately, no published HRMS data for this compound could be located.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules like this compound by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific MS/MS data for this exact compound is not widely published, the fragmentation pathways can be predicted based on the analysis of structurally similar compounds, such as 4-Nitro-1,3-benzenediamine. nih.gov

For the related compound 4-Nitro-1,3-benzenediamine (precursor m/z 154.0611 for [M+H]+), collision-induced dissociation results in characteristic product ions at m/z 137, 136.1, and 118.1. nih.gov These fragments likely correspond to the loss of small molecules like NH3 or NO, and subsequent rearrangements.

Based on this, the fragmentation of this compound would be expected to follow logical pathways initiated by the ionization of the amine or nitro groups. Key anticipated fragmentation steps include:

Loss of the cyclopropyl group: Cleavage of the bond between the cyclopropyl ring and the amine nitrogen would be a primary fragmentation pathway.

Loss of the nitro group: Fragmentation involving the nitro group (NO2) is also highly probable.

Ring fragmentation: The benzene ring itself may fragment after initial losses of the substituent groups.

A plausible fragmentation pattern for this compound is detailed in the table below.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
193 (M+)152C3H5 (Cyclopropyl radical)4-nitrobenzene-1,2-diamine radical cation
193 (M+)163NOC9H11N2O+ ion
193 (M+)147NO2C9H11N2+ ion

Chromatographic Coupling with MS (GC-MS, LC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separating this compound from complex mixtures and identifying it. The choice between GC-MS and LC-MS depends on the compound's volatility and thermal stability. Given the presence of polar amine and nitro groups, which can increase the boiling point and potentially lead to thermal degradation, LC-MS is often the more suitable method for analysis.

In a hypothetical LC-MS analysis, a reversed-phase column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the addition of a modifier such as formic acid to ensure the amine groups are protonated for better peak shape and ionization efficiency.

GC-MS analysis of a related compound, 1-Cyclopropyl-4-nitrobenzene, shows prominent peaks that can be used for its identification. nih.gov This suggests that with appropriate derivatization to increase volatility and thermal stability, GC-MS could also be a viable, though more challenging, analytical option for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and insights into its molecular structure.

Characterization of Key Functional Groups: Amine, Nitro, and Cyclopropyl Moieties

The IR and Raman spectra of this compound would be dominated by the vibrational modes of its primary functional groups. The characteristic absorption ranges for these groups are well-established. libretexts.orglibretexts.orgspectroscopyonline.com

Functional Group Vibrational Mode Typical IR Absorption Range (cm⁻¹) Notes
Primary Amine (N-H)Symmetric & Asymmetric Stretching3300 - 3500Two sharp bands are expected for the -NH2 group. libretexts.org
N-H Bending (Scissoring)1590 - 1650
Nitro Group (NO2)Asymmetric Stretching1500 - 1570Typically a very strong absorption. spectroscopyonline.com
Symmetric Stretching1300 - 1370Also a strong absorption. spectroscopyonline.com
Aromatic Ring (C=C)Stretching1450 - 1600Multiple bands are characteristic of the benzene ring.
Aromatic C-HStretching3000 - 3100Weak to medium intensity.
Out-of-plane Bending690 - 900The pattern can indicate the substitution on the ring.
Cyclopropyl C-HStretching~3100Can overlap with aromatic C-H stretches.

Analysis of Intermolecular Hydrogen Bonding and Molecular Conformations

The presence of both N-H (donor) and nitro O (acceptor) groups allows for the formation of significant intermolecular hydrogen bonds. These interactions can be studied using vibrational spectroscopy. In the solid state, hydrogen bonding typically causes a broadening and a shift to lower frequencies of the N-H stretching bands in the IR spectrum.

Studies on the related compound 4-nitrobenzene-1,2-diamine show that it forms a pleated-sheet hydrogen-bonded two-dimensional structure. nih.govresearchgate.net It is highly probable that this compound would also exhibit extensive hydrogen bonding, influencing its crystal packing and physical properties. The amine group para to the nitro group is often more planar, while the meta amine group tends to be more pyramidal. nih.govresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Characterization of Aromatic Chromophores and Nitro Group Conjugation

The UV-Vis spectrum of this compound is expected to show strong absorptions due to the presence of the nitrated benzene ring, which acts as a chromophore. The key electronic transitions are π → π* transitions associated with the conjugated system of the benzene ring.

Investigation of Electronic Transitions and Solvatochromic Effects

A comprehensive investigation into the electronic transitions and solvatochromic effects of this compound has not been documented in peer-reviewed literature. Such a study would typically involve UV-Vis spectroscopy to measure the compound's absorbance at different wavelengths when dissolved in a variety of solvents with differing polarities. This analysis would reveal how the solvent environment influences the energy of the electronic transitions within the molecule, particularly the intramolecular charge-transfer (ICT) bands common in nitroaniline derivatives. However, no such spectroscopic data or corresponding data tables for this compound have been published.

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

There are currently no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique is essential for definitively determining the three-dimensional arrangement of atoms in the crystalline state.

Elucidation of Absolute Configuration and Conformation in Crystalline State

Without X-ray diffraction data, the absolute configuration and the precise conformation of the cyclopropyl and amine substituents relative to the nitrobenzene (B124822) ring in the solid state remain undetermined. Information regarding bond lengths, bond angles, and torsional angles, which are critical for a complete structural understanding, is therefore absent from the scientific record.

Analysis of Crystal Packing and Supramolecular Interactions

Similarly, an analysis of the crystal packing and the nature of supramolecular interactions, such as hydrogen bonding between the amine groups and the nitro group, or potential π-π stacking interactions between the benzene rings, has not been performed. Detailed insights into these non-covalent interactions are crucial for understanding the material's solid-state properties.

Theoretical and Computational Investigations of N1 Cyclopropyl 4 Nitrobenzene 1,2 Diamine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and the associated energies, which govern the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For a given molecule like N1-Cyclopropyl-4-nitrobenzene-1,2-diamine, the first step in a computational study is geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure of the molecule in its ground state. researchgate.netresearchgate.net Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p) are commonly employed for this purpose, providing a good balance between accuracy and computational cost. nih.govnih.gov

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, primarily the C-N bonds connecting the amino and cyclopropyl (B3062369) groups to the benzene (B151609) ring. DFT calculations can map these conformational possibilities to identify the global minimum energy structure and other low-energy conformers. The planarity of the benzene ring is distorted by the bulky substituents, and the precise bond lengths and angles define the molecule's shape.

Table 1: Predicted Geometrical Parameters for this compound (Optimized with DFT) Note: These are representative values based on calculations of similar nitro-substituted o-phenylenediamines and may vary with the specific computational level.

ParameterBond/AnglePredicted Value
Bond Lengths C-C (aromatic)1.39 - 1.42 Å
C-N (amino)~1.38 Å
C-N (cyclopropylamino)~1.40 Å
C-N (nitro)~1.48 Å
N-O (nitro)~1.23 Å
N-H (amino)~1.01 Å
C-C (cyclopropyl)~1.51 Å
Bond Angles C-C-C (aromatic)118 - 122°
C-N-C (cyclopropylamino)~125°
O-N-O (nitro)~124°
H-N-H (amino)~115°

The Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For this compound, the electron-donating diamine groups and the electron-withdrawing nitro group create a "push-pull" system. The HOMO is expected to be localized primarily over the electron-rich phenylenediamine moiety, while the LUMO will be concentrated around the electron-deficient nitro group. researchgate.net This separation of frontier orbitals facilitates intramolecular charge transfer (ICT), a property crucial for applications in nonlinear optics. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. nih.govmdpi.com

Table 2: Predicted FMO Energies and Global Reactivity Descriptors Note: Values are hypothetical, based on trends observed in similar molecules. nih.govmdpi.com

ParameterFormulaPredicted Value (eV)
HOMO Energy (E_HOMO) --5.85
LUMO Energy (E_LUMO) --2.75
Energy Gap (ΔE) E_LUMO - E_HOMO3.10
Ionization Potential (I) -E_HOMO5.85
Electron Affinity (A) -E_LUMO2.75
Electronegativity (χ) (I + A) / 24.30
Chemical Hardness (η) (I - A) / 21.55
Chemical Softness (S) 1 / (2η)0.32
Electrophilicity Index (ω) χ² / (2η)5.95

A high electrophilicity index suggests the molecule acts as a strong electrophile, while the softness indicates its polarizability and reactivity. mdpi.com

The Molecular Electrostatic Potential (ESP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is plotted on the surface of the molecule's electron density, using a color scale to denote different potential values. Red indicates regions of most negative potential (high electron density), which are prone to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.com Green and yellow represent intermediate potentials. youtube.comresearchgate.net

For this compound, the ESP map is predicted to show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atoms of the nitro group. This is the primary site for interaction with electrophiles or hydrogen bond donors. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the two amino groups (N-H), making them acidic and potential sites for hydrogen bonding.

Neutral/Slightly Negative Potential (Green/Yellow): Spread across the aromatic ring and the cyclopropyl group, representing the less polarized hydrocarbon and phenyl backbone.

The ESP map provides a clear, intuitive guide to the molecule's reactive behavior and intermolecular interaction patterns. researchgate.net

Computational Spectroscopic Property Prediction and Validation

Computational methods are not only for structure and reactivity but also for predicting spectroscopic data. This allows for the theoretical validation of experimental findings or the prediction of spectra for un-synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts with considerable accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is the standard for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ) relative to a reference compound like tetramethylsilane (B1202638) (TMS). researchgate.netnih.gov

The predicted chemical shifts for this compound would reflect its unique electronic environment. The protons on the aromatic ring would show distinct signals influenced by the ortho, meta, and para relationships to the three different substituent groups. The amino protons would appear as broad signals, and the cyclopropyl protons would have characteristic upfield shifts due to the ring strain and magnetic anisotropy.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound Note: These are estimated values based on computational studies of nitrobenzene-1,2-diamines and known substituent effects. researchgate.netorganicchemistrydata.org

AtomEnvironmentPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
C1C-NH(Cyclopropyl)-~135
C2C-NH2-~125
C3CH (ortho to NO2)~7.90~115
C4C-NO2-~140
C5CH (meta to NO2)~6.80~120
C6CH (ortho to NH(Cyclopropyl))~6.90~118
-NH2~5.5 (broad)-
-NH (Cyclopropyl)~6.0 (broad)-
-CH (Cyclopropyl)~2.5 (multiplet)~25
-CH2 (Cyclopropyl)~0.6-0.9 (multiplets)~8

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations can compute these vibrational frequencies and their corresponding intensities. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. researchgate.netnih.gov

The theoretical vibrational spectrum of this compound would feature characteristic peaks for each functional group. This analysis helps in assigning the bands observed in an experimental spectrum.

Table 4: Predicted Principal Vibrational Frequencies (cm⁻¹) and Their Assignments Note: Values are based on typical ranges from DFT studies on related aromatic amines and nitro compounds. nih.govresearchgate.netscirp.org

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretching Amino groups (-NH2, -NH)3300 - 3500Medium-Strong
C-H Stretching Aromatic Ring3000 - 3100Medium
C-H Stretching Cyclopropyl Ring2900 - 3050Medium
C=C Stretching Aromatic Ring1450 - 1620Strong
NO2 Asymmetric Stretching Nitro Group1500 - 1560Very Strong
NO2 Symmetric Stretching Nitro Group1330 - 1370Strong
C-N Stretching Aryl-Nitro840 - 870Medium
C-N Stretching Aryl-Amino1250 - 1350Strong
NH2 Scissoring Amino Group1590 - 1650Medium

This theoretical analysis provides a comprehensive and detailed picture of the fundamental chemical and physical properties of this compound, guiding further experimental investigation and application.

Simulated UV-Vis Spectra and Electronic Excitation Energies

There is no available data from computational studies on the simulated UV-Vis spectra or electronic excitation energies for this compound.

Reaction Mechanism Elucidation via Transition State Calculations

No research detailing the reaction mechanisms, activation barriers, reaction pathways, regioselectivity, or stereoselectivity of transformations involving this compound through transition state calculations could be located.

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

There are no published molecular dynamics simulations that investigate the conformational behavior or solvation effects of this compound.

In Silico Exploration of Molecular Interactions (without biological activity implications)

No in silico studies exploring the non-biological molecular interactions of this compound were found in the available scientific literature.

Applications of N1 Cyclopropyl 4 Nitrobenzene 1,2 Diamine in Advanced Materials and Synthetic Building Blocks

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The ortho-phenylenediamine core of N1-Cyclopropyl-4-nitrobenzene-1,2-diamine is a classic structural motif for the construction of nitrogen-containing fused heterocycles. This reactivity allows for its use in creating diverse and complex molecular architectures.

The most direct application of ortho-phenylenediamines in heterocyclic synthesis is their condensation with bifunctional electrophiles to form fused six- or five-membered rings. semanticscholar.org

Benzimidazole (B57391) Frameworks: Benzimidazoles are a critical class of heterocycles found in numerous pharmacologically active compounds. mdpi.com The standard synthesis involves the reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative (Phillips-Ladenburg reaction) or with an aldehyde followed by oxidation. semanticscholar.orgscispace.com When this compound is used, it reacts with aldehydes or carboxylic acids to yield benzimidazoles specifically substituted with a cyclopropyl (B3062369) group at the N1-position and a nitro group on the benzene (B151609) ring. nih.gov The reaction with an aldehyde, for instance, proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to afford the aromatic benzimidazole ring.

Quinoxaline Frameworks: Quinoxalines, which are composed of a fused benzene and pyrazine ring, are another key heterocyclic system with significant applications in materials science and medicinal chemistry. nih.govresearchgate.net The most common and efficient method for their synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil. chim.itsapub.org The reaction of this compound with a 1,2-dicarbonyl compound directly leads to the formation of a quinoxaline scaffold. The substituents on the resulting pyrazine ring are determined by the structure of the dicarbonyl reactant, allowing for a high degree of molecular diversity.

Table 1: General Synthetic Routes to Benzimidazoles and Quinoxalines from o-Phenylenediamines
Target HeterocycleReactantTypical ConditionsReference
BenzimidazoleAldehydeOxidative conditions (e.g., air, Na₂S₂O₅, H₂O₂) scispace.com
BenzimidazoleCarboxylic AcidAcid catalysis (e.g., HCl, PPA), high temperature semanticscholar.org
Quinoxaline1,2-DiketoneAcid or base catalysis, often in polar solvents like ethanol or water chim.it
Quinoxalineα-HaloketoneCondensation-oxidation reaction, often in a solvent like THF nih.gov

Beyond the direct synthesis of benzimidazoles and quinoxalines, this compound serves as a platform for constructing more elaborate polycyclic and fused-ring systems. The functional groups on the initial heterocyclic products provide synthetic handles for further transformations.

The nitro group is particularly versatile; it can be chemically reduced to an amino group. This newly formed amine can then participate in subsequent cyclization reactions. For example, a quinoxaline bearing a nitro group could be reduced, and the resulting amino-quinoxaline could be acylated and cyclized to form a third fused ring, leading to complex, multi-ring architectures like imidazolo[4,5-g]quinoxalines. This stepwise approach allows for the controlled assembly of complex polycyclic aromatic systems, which are of interest for their electronic and photophysical properties.

Role in Ligand Design for Coordination Chemistry

The two adjacent nitrogen atoms of the diamine moiety make this compound a classic bidentate chelating ligand, capable of forming stable five-membered rings with metal ions. nih.gov The substituents on the ligand framework—the cyclopropyl and nitro groups—play a crucial role in modulating the properties of the resulting metal complexes.

As a derivative of ortho-phenylenediamine, this compound can coordinate with a wide variety of transition metals, including but not limited to copper, nickel, cobalt, and zinc, to form stable coordination complexes. researchgate.net The two nitrogen atoms act as a pair of electron donors, binding to the metal center to form a chelate ring. This chelation effect enhances the thermodynamic stability of the complex compared to coordination with comparable monodentate amine ligands. nih.gov The resulting complexes can adopt various geometries (e.g., square planar, tetrahedral, or octahedral) depending on the metal ion, its oxidation state, and the presence of other co-ligands.

The specific substituents on the diamine backbone are not passive; they actively influence the electronic and steric environment of the metal center, which in turn affects the stability, reactivity, and potential catalytic activity of the complex.

Influence of the Nitro Group: The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects. mdpi.com This effect decreases the electron density across the aromatic ring and, critically, on the two donor nitrogen atoms. The reduced electron density lowers the basicity of the amine groups, weakening their ability to donate electrons to the metal center. This can alter the redox potential of the metal and its Lewis acidity. In some cases, the oxygen atoms of the nitro group itself can participate in coordination, particularly with hard metal ions or in the formation of polynuclear structures. mdpi.comrsc.org

Influence of the Cyclopropyl Group: The N-cyclopropyl group primarily exerts a steric influence. Its bulkiness in the vicinity of the N1 coordination site can restrict the approach of other ligands or substrates to the metal center. This steric hindrance can dictate the coordination geometry and influence the selectivity of catalytic reactions. For instance, in asymmetric catalysis, such steric bulk is a key design element for creating a chiral pocket around the metal's active site. nih.gov

The combination of these electronic and steric effects provides a mechanism for fine-tuning the properties of the metal catalyst. By modifying the ligand, one can control the Lewis acidity of the metal, its coordination number, and the spatial arrangement of substrates, thereby optimizing catalytic activity and selectivity for specific organic transformations. nih.gov

Table 2: Influence of Substituents on Ligand Properties
GroupPrimary EffectImpact on Coordination
Nitro (-NO₂)Strong Electron-WithdrawingDecreases basicity of N-donors; weakens metal-ligand bond; can act as a secondary coordination site. mdpi.com
Cyclopropyl (-C₃H₅)Steric BulkHinders approach to the metal center; influences coordination geometry and catalytic selectivity.

Conclusion and Future Research Directions in N1 Cyclopropyl 4 Nitrobenzene 1,2 Diamine Chemistry

Summary of Key Academic Contributions and Foundational Knowledge

The foundational knowledge of N1-Cyclopropyl-4-nitrobenzene-1,2-diamine is built upon well-established synthetic and mechanistic studies of its parent structures. The chemistry of 4-nitro-1,2-phenylenediamine is a cornerstone, with its preparation typically achieved through the selective reduction of 2,4-dinitroaniline (B165453) using reagents like ammonium (B1175870) sulfide (B99878) or sodium hydrosulfide. orgsyn.org This partial reduction is a classic and reliable method for accessing the ortho-diamine functionality while retaining the nitro group. orgsyn.org

The introduction of the N-cyclopropyl group represents a more contemporary area of academic contribution. Copper-promoted N-cyclopropylation of anilines and other amines using cyclopropylboronic acid has emerged as a robust method for forming the N-cyclopropyl bond. rsc.org This reaction proceeds under relatively mild conditions and is tolerant of various functional groups, suggesting a viable pathway for the synthesis of this compound from 4-nitro-1,2-phenylenediamine.

Furthermore, a significant academic contribution to the understanding of N-cyclopropylanilines comes from their use as mechanistic probes. acs.orgresearchgate.netnih.gov Upon single-electron transfer (SET) oxidation, the resulting N-cyclopropylaniline radical cation can undergo a rapid and irreversible ring-opening of the strained cyclopropyl (B3062369) group. acs.orgnih.gov This unique reactivity provides a powerful tool for studying oxidation processes and suggests that this compound could serve as an interesting subject in mechanistic and materials science studies. The inherent strain of the cyclopropane (B1198618) ring, combined with the electronic effects of the nitro and amino groups on the phenyl ring, creates a molecule with significant potential for novel chemical behavior. longdom.org

Identification of Unexplored Reactivity Profiles and Synthetic Opportunities

The current body of research on analogous 4-nitro-1,2-phenylenediamines primarily focuses on their utility as building blocks for heterocyclic compounds. A major synthetic application is the condensation reaction with aldehydes or carboxylic acids to form substituted benzimidazoles. nih.gov For example, 4-nitro-1,2-phenylenediamine reacts with formic acid to yield 5(6)-nitrobenzimidazole. While it is expected that this compound would undergo similar cyclization reactions, the influence of the N1-cyclopropyl substituent on the reaction kinetics and the properties of the resulting benzimidazole (B57391) derivatives remains an unexplored area.

A significant unexplored reactivity profile stems from the unique behavior of the cyclopropylamine (B47189) moiety under oxidative conditions. The irreversible ring-opening of the cyclopropyl group following oxidation has been documented for simpler N-cyclopropylanilines but has not been investigated in the context of the more complex this compound. acs.orgnih.gov This presents a synthetic opportunity to develop novel transformations that are not accessible with other N-alkyl or N-aryl substituted diamines. For instance, oxidative conditions could lead to ring-opened products, which could then be further functionalized, offering a pathway to unique polymer precursors or other complex molecules.

Furthermore, the free secondary amine (at the N2 position) offers a site for differential functionalization. The synthesis of N,N'-(4-Nitro-1,2-phenylene)diamide derivatives from the parent diamine has been reported, highlighting the nucleophilicity of both amino groups. researchgate.net In this compound, selective acylation, sulfonation, or alkylation of the N2-amine could provide access to a wide array of differentially substituted diamine derivatives, a class of compounds for which general and efficient synthetic methods are continuously sought. nih.govnih.gov

Prospective Advancements in Spectroscopic and Computational Methodologies for Compound Study

While basic characterization of substituted 4-nitro-1,2-phenylenediamines using NMR and IR spectroscopy is standard, researchgate.net advanced spectroscopic and computational methods hold the key to a deeper understanding of this compound.

Spectroscopic Advancements: Time-resolved spectroscopy could be particularly insightful. Laser flash photolysis experiments, similar to those performed on other N-cyclopropylanilines, could be used to directly observe the formation and measure the lifetime of the radical cation of this compound. acs.orgresearchgate.net This would provide critical data on the kinetics of the cyclopropyl ring-opening and how it is influenced by the 4-nitro and 2-amino substituents. UV-vis spectroscopy would also be valuable, as the introduction of the cyclopropyl group and further derivatization can induce bathochromic or hypsochromic shifts, providing insights into the electronic structure of the molecule. acs.org

Computational Methodologies: Density Functional Theory (DFT) calculations are poised to play a significant role in elucidating the properties of this compound. Computational studies on related cyclopropyl ketones and amines have already provided deep insights into the relationship between structure and reactivity, particularly concerning the energetics of ring strain and fragmentation. manchester.ac.uk For this compound, DFT could be used to:

Model the geometric and electronic structure, including bond lengths and angles, and the frontier molecular orbitals (HOMO/LUMO).

Calculate the energy barrier for cyclopropyl ring-opening in the radical cation, confirming the feasibility of this pathway and comparing it to other N-cyclopropylanilines.

Simulate reaction mechanisms, for instance, in the formation of benzimidazoles, to understand the role of the cyclopropyl group. nih.gov

Predict spectroscopic properties (NMR, IR, UV-vis) to aid in the interpretation of experimental data.

The synergy between advanced spectroscopic experiments and high-level computational modeling will be crucial for unlocking a predictive understanding of the compound's behavior.

Outlook for New Chemical Transformations and Rational Derivative Design

The unique trifunctional nature of this compound (N1-cyclopropylamine, N2-arylamine, and a nitro group) provides a rich platform for new chemical transformations and the rational design of derivatives with tailored properties.

New Chemical Transformations: Beyond the expected heterocycle formations, the development of transformations based on the oxidative ring-opening of the cyclopropyl group is a promising frontier. This could lead to the formation of linear, functionalized structures that are not readily accessible through other means. The resulting distonic radical cation intermediate could potentially be trapped by various nucleophiles or participate in radical polymerization processes. acs.org Additionally, the nitro group can be selectively reduced to an amine, opening up pathways to N-cyclopropyl-benzene-1,2,4-triamine derivatives, which could serve as precursors to complex heterocyclic systems or as building blocks in materials science.

Rational Derivative Design: The potential for rational derivative design is extensive. The properties of the molecule can be fine-tuned by strategic substitutions.

Polymer and Materials Science: As a bifunctional monomer (considering the two amino groups), this compound could be used in step-growth polymerization to create novel polyamides or other polymers. wikipedia.org The presence of the nitro group and the potential for its reduction offers a handle for post-polymerization modification, allowing for the tuning of material properties such as conductivity or thermal stability.

Medicinal Chemistry Scaffolds: Substituted benzimidazoles, derived from ortho-phenylenediamines, are a cornerstone of many pharmaceutical compounds. nih.gov By using this compound as a starting material, a new class of N-cyclopropyl-benzimidazoles can be synthesized. The cyclopropyl group is a common motif in medicinal chemistry, often used to improve metabolic stability and binding affinity. longdom.org

Dye Chemistry: Phenylenediamines are classic components in dye synthesis. chemicalbook.comresearchgate.net The specific electronic properties conferred by the combination of the cyclopropyl, amino, and nitro groups could lead to the development of dyes with novel chromophoric properties.

Future research will likely focus on leveraging the unique interplay between the strained cyclopropyl ring and the electron-rich/deficient aromatic system to design molecules with specific functions, moving from foundational synthetic explorations to targeted applications.

Q & A

Q. What are the key synthetic strategies for N1-Cyclopropyl-4-nitrobenzene-1,2-diamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions starting with nitration and cyclopropane functionalization. A plausible route includes:

Nitro Group Introduction : Nitration of benzene-1,2-diamine derivatives under controlled acidic conditions to achieve regioselectivity.

Cyclopropane Attachment : Reaction of 4-nitrobenzene-1,2-diamine with cyclopropane derivatives (e.g., cyclopropyl bromide) via nucleophilic substitution or transition metal-catalyzed coupling.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
  • Control temperature (<80°C) to avoid nitro group reduction or cyclopropane ring opening .
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Characteristic signals for cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–8.5 ppm).
    • ¹³C NMR : Cyclopropyl carbons (δ 5–15 ppm) and nitro-substituted aromatic carbons (δ 120–140 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀N₃O₂).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How does the cyclopropyl group influence the electronic and steric properties of this compound compared to other alkyl substituents?

Methodological Answer:

  • Electronic Effects : The cyclopropyl group’s ring strain induces hyperconjugation, slightly electron-donating effects on the aromatic ring, altering reactivity in electrophilic substitutions.
  • Steric Effects : The rigid cyclopropane ring creates steric hindrance, potentially reducing intermolecular interactions in crystal packing or binding to biological targets.
  • Comparative Analysis : Replace cyclopropyl with linear alkyl groups (e.g., methyl, ethyl) and compare Hammett σ values or DFT-calculated charge distributions .

Q. Table 1: Substituent Effects on Aromatic Ring Reactivity

SubstituentElectronic Effect (σₚ)Steric Bulk (ų)
Cyclopropyl-0.15 (mild EDG)28.5
Methyl-0.17 (EDG)22.1
Nitro+0.78 (EWG)23.0

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group

Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound analogs?

Methodological Answer:

  • Standardize Assay Conditions : Use identical cell lines (e.g., HeLa for anticancer studies) and bacterial strains (e.g., E. coli ATCC 25922) across labs.
  • Purity Validation : Ensure >95% purity via HPLC and exclude solvent residues (e.g., DMSO) that may interfere with bioassays .
  • Mechanistic Profiling : Conduct target-specific assays (e.g., enzyme inhibition for kinases vs. DNA intercalation) to clarify mode of action .

Q. What crystallographic approaches are recommended for resolving polymorphism in this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX software for structure refinement. Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to minimize thermal motion .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury CSD) to identify polymorphic forms.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which may drive phase transitions .

Q. What strategies improve aqueous solubility of this compound for in vitro assays without altering bioactivity?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility while minimizing cytotoxicity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved under physiological conditions.
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance dispersion .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

  • Derivative Synthesis : Modify substituents (e.g., nitro → amino, cyclopropyl → bicycloalkyl) and test in bioassays.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity for targets like tyrosine kinases .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 cell model) .

Q. Table 2: SAR Trends in Analogous Compounds

DerivativeBioactivity (IC₅₀)Solubility (mg/mL)
4-Nitro, Cyclopropyl2.1 µM (Anticancer)0.12
4-Amino, Cyclopropyl>50 µM1.8
4-Nitro, Methyl5.3 µM0.25

Data adapted from studies on structurally related compounds

Q. What analytical techniques are critical for detecting degradation products of this compound under storage conditions?

Methodological Answer:

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) followed by:
    • LC-MS/MS : Identify degradation products (e.g., nitro reduction to amine).
    • FT-IR : Monitor functional group changes (e.g., loss of NO₂ stretches at ~1520 cm⁻¹) .
  • Forced Degradation : Expose to UV light, acid/base hydrolysis, and oxidative stress (H₂O₂) to predict stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.